N,N,N-Trimethyldodecan-1-aminium formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

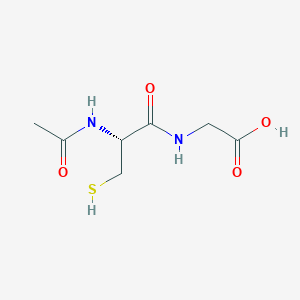

N,N,N-Trimethyldodecan-1-aminium formate: is a quaternary ammonium compound. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic trimethylammonium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Synthesis of N,N,N-Trimethyldodecan-1-aminium Bromide:

Reactants: Dodecyl bromide and trimethylamine.

Conditions: The reaction is typically carried out in an organic solvent like acetone, under reflux conditions.

Procedure: Dodecyl bromide is added dropwise to a solution of trimethylamine in acetone. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the product.

-

Conversion to N,N,N-Trimethyldodecan-1-aminium Formate:

Reactants: N,N,N-Trimethyldodecan-1-aminium bromide and sodium formate.

Conditions: The reaction is carried out in an aqueous medium.

Procedure: N,N,N-Trimethyldodecan-1-aminium bromide is dissolved in water, and an equimolar amount of sodium formate is added. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and drying.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The final product is purified using techniques like crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions:

Reagents: Halides, hydroxides.

Conditions: Aqueous or organic solvents, room temperature to reflux.

Products: Substituted quaternary ammonium compounds.

-

Oxidation Reactions:

Reagents: Strong oxidizing agents like potassium permanganate.

Conditions: Acidic or basic medium, elevated temperatures.

Products: Oxidized derivatives of the dodecyl chain.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride.

Conditions: Organic solvents, low temperatures.

Products: Reduced derivatives of the dodecyl chain.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium iodide, acetone, water.

Oxidation: Potassium permanganate, sulfuric acid, water.

Reduction: Lithium aluminum hydride, ether, low temperatures.

Major Products:

- Substituted quaternary ammonium salts.

- Oxidized or reduced derivatives of the dodecyl chain.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Surfactant: Used in the synthesis of nanoparticles and as a phase transfer catalyst.

Emulsifier: Stabilizes emulsions in various chemical processes.

Biology:

Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Cell Lysis: Used in cell lysis buffers for DNA and protein extraction.

Medicine:

Drug Delivery: Enhances the solubility and bioavailability of hydrophobic drugs.

Antiseptics: Incorporated in topical antiseptic formulations.

Industry:

Textile Industry: Used as an antistatic agent and fabric softener.

Cosmetics: Included in shampoos and conditioners for its conditioning properties.

Wirkmechanismus

Surfactant Properties:

- The compound reduces surface tension, allowing it to interact with both hydrophobic and hydrophilic substances.

- It forms micelles in aqueous solutions, encapsulating hydrophobic molecules within the micelle core.

Antimicrobial Action:

- Disrupts microbial cell membranes, leading to cell lysis and death.

- Interacts with microbial proteins, inhibiting their function.

Molecular Targets and Pathways:

- Targets microbial cell membranes and proteins.

- Involved in pathways related to cell membrane integrity and protein function.

Vergleich Mit ähnlichen Verbindungen

-

N,N,N-Trimethyldodecan-1-aminium Bromide:

- Similar structure but with a bromide counterion.

- Used as a surfactant and antimicrobial agent.

-

N,N,N-Trimethyldecan-1-aminium Bromide:

- Shorter alkyl chain (decan instead of dodecan).

- Used in similar applications but with different physicochemical properties.

Uniqueness:

- N,N,N-Trimethyldodecan-1-aminium formate has a formate counterion, which may influence its solubility and reactivity.

- The longer dodecyl chain provides enhanced surfactant properties compared to shorter alkyl chain analogs.

Eigenschaften

CAS-Nummer |

100859-15-2 |

|---|---|

Molekularformel |

C16H35NO2 |

Molekulargewicht |

273.45 g/mol |

IUPAC-Name |

dodecyl(trimethyl)azanium;formate |

InChI |

InChI=1S/C15H34N.CH2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;2-1-3/h5-15H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |

InChI-Schlüssel |

HZLYVUIWOZITJF-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)C.C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)

![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)